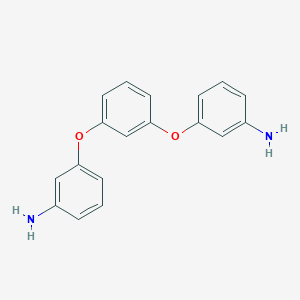

1,3-Bis(3-aminophenoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(3-aminophenoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKYOQYISDAQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065109 | |

| Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10526-07-5 | |

| Record name | 1,3-Bis(3-aminophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10526-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,3'-(1,3-phenylenebis(oxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[m-phenylenebis(oxy)]dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(3-aminophenoxy)benzene and its Derivatives in Research and Development

CAS Number: 10526-07-5

This technical guide provides a comprehensive overview of 1,3-Bis(3-aminophenoxy)benzene (APB), a versatile aromatic diamine, and its emerging role in therapeutic research. Primarily known as a monomer for high-performance polyimides, recent studies have highlighted the potential of its derivatives as novel drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, synthesis, and applications, with a focus on its antimalarial potential.

Core Compound Properties

This compound is a light yellow to yellow solid organic compound.[1] It serves as a crucial intermediate in the synthesis of various polymers and, more recently, as a scaffold for biologically active molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [2][3][4] |

| Molecular Weight | 292.33 g/mol | [2][3][4] |

| Melting Point | 107-109 °C | [5][6] |

| Boiling Point | 479.9 °C at 760 mmHg | [7] |

| Appearance | Light yellow to yellow solid/powder to crystal | [1][5][6] |

| Solubility | Slightly soluble in methanol, insoluble in water.[1][4] | [1][4] |

| pKa | 4.29±0.10 (Predicted) | [4] |

| Storage | Store in a cool, dark place in an inert atmosphere.[1][4] | [1][4] |

Chemical Structure

The chemical structure of this compound consists of a central benzene (B151609) ring bonded to two aminophenoxy groups at the 1 and 3 positions.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common approach being the reduction of its dinitro precursor. A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis via Hydrogenation

This protocol describes the synthesis of this compound from 1,3-bis(3-nitrophenoxy)benzene.[2]

Materials:

-

1,3-bis(3-nitrophenoxy)benzene (106 g)

-

5% Palladium on carbon (50% water content, 1.4 g)

-

Ethanol (750 g)

-

Cold water

-

2L Hydrogenation kettle

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

To a 2L hydrogenation kettle, add 106 g of 1,3-bis(3-nitrophenoxy)benzene, 1.4 g of 5% palladium on carbon (50% water), and 750 g of ethanol.[2]

-

Seal the kettle and purge with nitrogen gas three times.[2]

-

Subsequently, purge the kettle with hydrogen gas three times.[2]

-

Pressurize the kettle with hydrogen to 2 MPa and maintain the reaction for 8 hours.[2]

-

After the reaction is complete, filter the mixture to remove the palladium on carbon catalyst.[2]

-

Concentrate the filtrate to remove approximately 80% of the ethanol.[2]

-

Cool the concentrated solution to 20°C and stir for 30 minutes to induce crystallization.[2]

-

Filter the resulting crystals and wash them 2-3 times with cold water.[2]

-

Dry the product at 60°C under vacuum to yield this compound as a white crystalline solid.[2]

Expected Yield: 82.7 g (94% yield) with a purity of 99.2% (HPLC).[2]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Applications in Materials Science

This compound is a key monomer in the production of high-performance polymers, particularly polyimides.[1][5] These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[8] APB-based polyimides are utilized in flexible printed circuit boards, electronic packaging materials, and advanced composites.[8]

Emerging Role in Drug Development: Antimalarial Agents

Recent research has explored derivatives of this compound as potential therapeutic agents. A notable study demonstrated that certain derivatives exhibit significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Antimalarial Activity of Derivatives

A series of 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives were synthesized and evaluated for their antimalarial activity against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. The half-maximal inhibitory concentrations (IC₅₀) and cytotoxicity against human hepatoma (HepG2) cells were determined.

| Compound | Side Chain | IC₅₀ (μM) vs 3D7 | IC₅₀ (μM) vs W2 | CC₅₀ (μM) vs HepG2 | Selectivity Index (SI) vs 3D7 | Selectivity Index (SI) vs W2 |

| 2n | Pyridin-2-ylethylaminomethyl | 0.038 | 0.25 | >10 | >263 | >40 |

| 2q | Pyridin-4-ylpropylaminomethyl | 0.095 | 0.11 | >20 | >210 | >181 |

| 2k | Pyridin-2-ylethylaminomethyl | 0.56 | 0.08 | >14.2 | >25 | >178 |

| 1f | 3-(Morpholin-1-yl)propylaminomethyl | 0.05 | 0.33 | 29.74 | 594.8 | 90.12 |

| 1j | 2-(Piperidin-1-yl)ethylaminomethyl | 0.07 | 0.22 | >21.2 | >303 | >96 |

| 2p | 3-(Piperidin-1-yl)propylaminomethyl | 0.05 | 0.14 | >14 | >280 | >100 |

Data extracted from Albenque-Rubio et al., 2025.

Proposed Mechanism of Action: G-Quadruplex Stabilization

The antimalarial activity of these derivatives is proposed to stem from their ability to stabilize G-quadruplexes (G4s) in the telomeric DNA of P. falciparum.[8] G-quadruplexes are non-canonical secondary structures of nucleic acids that can form in guanine-rich sequences. The telomeres of P. falciparum contain such sequences.[7] Stabilization of these G4 structures by small molecule ligands can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the parasite's high rate of replication.[7] This disruption of telomere maintenance ultimately leads to parasite death.

Experimental Protocols for Biological Evaluation

In Vitro Antimalarial Susceptibility Testing

This protocol outlines a general procedure for assessing the in vitro activity of compounds against P. falciparum using the SYBR Green I-based fluorescence assay.

Materials:

-

P. falciparum cultures (e.g., 3D7 and W2 strains)

-

Human erythrocytes

-

Complete parasite culture medium (e.g., RPMI 1640 with supplements)

-

Test compounds and control drugs (e.g., chloroquine)

-

96-well microtiter plates

-

SYBR Green I lysis buffer

-

Fluorescence plate reader

Procedure:

-

Serially dilute the test compounds in the culture medium in a 96-well plate.

-

Add synchronized ring-stage parasite cultures (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

-

Include drug-free controls and controls with standard antimalarial drugs.

-

Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay against HepG2 Cells

This protocol describes a method for evaluating the cytotoxicity of compounds using the MTT assay.

Materials:

-

HepG2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to attach for 24 hours.

-

Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add a solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

FRET Melting Assay for G-Quadruplex Stabilization

This protocol is used to assess the ability of a compound to stabilize a specific G-quadruplex structure.

Materials:

-

Fluorescently labeled oligonucleotide with a G-quadruplex forming sequence (e.g., labeled with FAM and TAMRA)

-

Buffer solution (e.g., potassium phosphate (B84403) buffer)

-

Test compound

-

Real-time PCR machine with melting curve analysis capability

Procedure:

-

Prepare a solution of the fluorescently labeled oligonucleotide in the buffer.

-

Add the test compound at various concentrations to the oligonucleotide solution.

-

Heat the samples to a high temperature (e.g., 95°C) to denature the DNA, then slowly cool to allow for G-quadruplex formation.

-

Perform a melting curve analysis by gradually increasing the temperature and monitoring the fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes have unfolded.

-

An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][9] Appropriate personal protective equipment, including gloves and respiratory protection, should be used when handling this compound.[3][9] It is incompatible with strong oxidizing agents.[1]

Conclusion

This compound, a compound with established applications in materials science, is the foundation for a new class of potential therapeutic agents. The antimalarial activity of its derivatives, coupled with a novel mechanism of action involving G-quadruplex stabilization, presents a promising avenue for the development of new drugs to combat malaria. This guide provides the foundational technical information for researchers and drug development professionals to explore the potential of this chemical scaffold further.

References

- 1. reframeDB [reframedb.org]

- 2. benchchem.com [benchchem.com]

- 3. sciforum.net [sciforum.net]

- 4. G-Quadruplex DNA Motifs in the Malaria Parasite Plasmodium falciparum and Their Potential as Novel Antimalarial Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Screening of antimalarial drugs | PPTX [slideshare.net]

- 7. G-Quadruplex ligands: Potent inhibitors of telomerase activity and cell proliferation in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tripod.nih.gov [tripod.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Bis(3-aminophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-aminophenoxy)benzene (APB) is an aromatic diamine with the chemical formula C₁₈H₁₆N₂O₂. It serves as a crucial monomer in the synthesis of high-performance polymers, such as polyimides and polyurethanes, owing to its thermal stability and structural integrity.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of APB, offering valuable data and experimental insights for professionals in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These parameters are fundamental for understanding the compound's behavior in various chemical and physical processes.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 10526-07-5 | [3][4] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [4] |

| Molecular Weight | 292.33 g/mol | [4] |

| Appearance | White to light yellow/orange powder/crystal | [5] |

| Melting Point | 107-109 °C | |

| Boiling Point | 479.9 ± 30.0 °C (Predicted) | [5] |

| Density | 1.243 g/cm³ | [5] |

Table 2: Solubility and Acidity

| Property | Value | Source(s) |

| Water Solubility | Insoluble | [3][5] |

| Methanol Solubility | Slightly soluble | [3][5] |

| pKa (Predicted) | 4.29 ± 0.10 | [4][5] |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. For a similar compound, characteristic bands were observed at 3500 cm⁻¹ for N-H stretching, 1590 cm⁻¹ for C=O stretching (not present in APB), 3000 cm⁻¹ for aromatic C-H stretching, and 1250 cm⁻¹ for ether stretching.[1] For APB, the N-H stretching of the primary amine would likely appear in the 3300-3500 cm⁻¹ range, and aromatic C-H out-of-plane bending would be observed between 650-1000 cm⁻¹, providing information on the substitution pattern of the benzene (B151609) rings.[6][7]

Mass Spectrometry (MS)

In mass spectrometry with electron impact ionization, the molecular ion peak ([M]⁺) for this compound would be observed at an m/z of approximately 292.33. Due to the presence of two nitrogen atoms, this molecular ion peak would be an even number, which is consistent with the nitrogen rule.[8] Common fragmentation patterns for aromatic amines and ethers would be expected. The fragmentation of aromatic compounds often results in a stable molecular ion.[8] The loss of a hydrogen atom to form a [M-1]⁺ ion is a common fragmentation pathway for aromatic compounds.[9]

Experimental Protocols

The following sections outline the general methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary method with a melting point apparatus.[10]

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a heating block or oil bath within the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[10]

Determination of Solubility

The solubility of a compound in various solvents is determined by adding the solute to the solvent until saturation is reached at a constant temperature.[11]

Procedure:

-

A known volume of the solvent (e.g., water, methanol) is placed in a test tube.

-

A small, pre-weighed amount of this compound is added to the solvent.

-

The mixture is shaken vigorously to facilitate dissolution.

-

The process is repeated until no more solute dissolves, and a saturated solution is formed.

-

The amount of dissolved solute is determined to calculate the solubility.[11]

pKa Determination

The acid dissociation constant (pKa) of the amino groups can be determined by potentiometric titration.[10][12]

Procedure:

-

A solution of this compound of known concentration is prepared.

-

A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

-

The pH of the amine solution is monitored with a calibrated pH meter as the titrant is added in small increments.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.[10]

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[4]

Procedure:

-

A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is stabilized by locking onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through shimming.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.[13]

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[2]

Procedure for Solid Sample (ATR):

-

A background spectrum of the clean ATR crystal is collected.

-

A small amount of the powdered this compound sample is placed on the ATR crystal, ensuring good contact.

-

The sample spectrum is recorded.

-

The resulting spectrum shows the infrared absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[2]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[14]

Procedure (Electron Impact Ionization):

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector measures the abundance of each ion, generating a mass spectrum.[14][15]

Visualizations

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data, along with the outlined experimental protocols and workflow, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is critical for the effective utilization of this compound in the development of advanced materials and other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 10526-07-5 [chemicalbook.com]

- 3. This compound CAS#: 10526-07-5 [m.chemicalbook.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. 1,3-双(3-氨基苯氧基)苯 | 10526-07-5 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. instanano.com [instanano.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. benchchem.com [benchchem.com]

- 11. rroij.com [rroij.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. filab.fr [filab.fr]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. hrcak.srce.hr [hrcak.srce.hr]

Synthesis of 1,3-Bis(3-aminophenoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(3-aminophenoxy)benzene (APB-133), a crucial diamine monomer, is integral to the synthesis of high-performance polymers such as polyimides and polyamides, which are valued for their exceptional thermal stability. This technical guide provides an in-depth overview of the primary synthesis routes for APB-133, offering detailed experimental protocols and comparative quantitative data. The synthesis pathways discussed herein are vital for researchers and professionals in materials science and drug development who require a foundational understanding of APB-133 production. This document focuses on two principal methods: the catalytic hydrogenation of 1,3-bis(3-nitrophenoxy)benzene (B13770169) and the nucleophilic aromatic substitution reaction between 1,3-dihalobenzenes and 3-aminophenol.

Introduction

This compound, also known by its synonym resorcinol (B1680541) bis(3-aminophenyl) ether, is a key building block in the creation of advanced polymers. Its molecular structure imparts flexibility and improved solubility to the resulting polymers without compromising their high-temperature resistance. These characteristics make it a valuable component in materials used for aerospace, electronics, and other demanding applications.[1][2] This guide details the most effective and commonly employed synthetic methodologies for producing high-purity APB-133.

Synthesis Routes

Two primary synthesis routes have been identified as the most efficient and high-yielding for the production of this compound.

Route 1: Catalytic Hydrogenation of 1,3-Bis(3-nitrophenoxy)benzene

This two-step process begins with the synthesis of the dinitro intermediate, 1,3-bis(3-nitrophenoxy)benzene, followed by its reduction to the target diamine. The reduction is typically achieved through catalytic hydrogenation.

Route 2: Nucleophilic Aromatic Substitution

This approach involves the direct reaction of a 1,3-dihalobenzene with an alkali metal salt of 3-aminophenol. Variations of this method utilize either 1,3-difluorobenzene (B1663923) or 1,3-dibromobenzene (B47543) as the starting material. The reaction with 1,3-difluorobenzene is noted for its high yield.[3]

Comparative Data

The following tables summarize the quantitative data associated with the primary synthesis routes for easy comparison.

| Route | Starting Materials | Yield | Purity | Reference |

| 1 | 1,3-Bis(3-nitrophenoxy)benzene, H₂, 5% Pd/C | 94% | 99.2% (HPLC) | [4] |

| 2a | 1,3-Difluorobenzene, 3-Aminophenol (alkali metal salt) | 82-87.9 mol% | 99.8% (HPLC) | [1][3] |

| 2b | 1,3-Dibromobenzene, 3-Aminophenol (alkali metal salt) | 65% (second step) | Not Specified | [3] |

| 2c | m-Dibromobenzene, Aminophenol (alkali metal salt), Copper catalyst | Not Specified | Up to 98% | [5] |

Table 1: Comparison of Synthesis Routes for this compound

Experimental Protocols

Route 1: Catalytic Hydrogenation of 1,3-Bis(3-nitrophenoxy)benzene

This protocol is adapted from a patented procedure.[4]

Step 1: Synthesis of 1,3-Bis(3-nitrophenoxy)benzene (Intermediate)

This guide focuses on the synthesis of the final product; the synthesis of the starting dinitro compound is a prerequisite.

Step 2: Hydrogenation to this compound

-

Apparatus: A 2-liter hydrogenation kettle.

-

Reagents:

-

1,3-Bis(3-nitrophenoxy)benzene: 106 g

-

5% Palladium on carbon (50% water content): 1.4 g

-

Ethanol (B145695): 750 g

-

-

Procedure:

-

The intermediate 1,3-bis(3-nitrophenoxy)benzene, 5% palladium on carbon, and ethanol are added to the hydrogenation kettle.

-

The atmosphere in the kettle is replaced with nitrogen three times, followed by three replacements with hydrogen.

-

The reaction mixture is pressurized to 2 MPa and maintained for 8 hours.

-

After the reaction is complete, the palladium on carbon catalyst is removed by filtration.

-

The filtrate is concentrated to remove approximately 80% of the ethanol.

-

The concentrated solution is cooled to 20°C and stirred for 30 minutes to induce crystallization.

-

The resulting white crystals are collected by filtration and washed 2-3 times with cold water.

-

The product is dried under vacuum at 60°C to yield 82.7 g of this compound.

-

Route 2a: Nucleophilic Aromatic Substitution using 1,3-Difluorobenzene

This protocol is based on a patented industrial process.[3]

-

Apparatus: A 500 mL four-necked flask with an agitator, reflux condenser, and Dean-Stark trap, and a 600 mL autoclave with an agitator.

-

Reagents:

-

3-Aminophenol: 71.5 g (0.655 mol)

-

49% aqueous sodium hydroxide (B78521) solution: 53.5 g (0.655 mol)

-

Dimethyl isosorbide (B1672297) (DMI): 250 g

-

Toluene (B28343): 50 g

-

1,3-Difluorobenzene: 34 g (0.298 mol)

-

-

Procedure:

-

In the four-necked flask, 3-aminophenol, aqueous sodium hydroxide solution, DMI, and toluene are combined.

-

The mixture is heated to 180°C with stirring while nitrogen is bubbled through to azeotropically remove water and toluene.

-

The flask contents are then cooled to room temperature and transferred to the autoclave.

-

1,3-Difluorobenzene is added to the autoclave, which is then sealed and purged with nitrogen.

-

The autoclave is heated to 200°C, and the reaction is allowed to proceed for 53 hours.

-

After cooling the autoclave, the reaction mixture is analyzed by high-performance liquid chromatography (HPLC).

-

The inorganic salt is removed by filtration, and DMI is removed by vacuum distillation to obtain a tarry substance.

-

Vacuum distillation of the tarry material (1 mmHg, 300°C) yields 72.7 g of this compound.

-

Reaction Pathway Visualizations

Caption: Catalytic hydrogenation of the dinitro intermediate.

Caption: Synthesis via nucleophilic aromatic substitution.

References

- 1. This compound | 10526-07-5 [chemicalbook.com]

- 2. specialchem.com [specialchem.com]

- 3. CN1239470C - Process for producing 1,3-bis(3-aminophenoxy) benzene - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN1221733A - Synthesis of 1,3'-bis(aminophenoxy)benzene - Google Patents [patents.google.com]

An In-depth Technical Guide to Resorcinol Bis(3-aminophenyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol (B1680541) Bis(3-aminophenyl) Ether, also known as 1,3-Bis(3-aminophenoxy)benzene (APB), is an aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyimides.[1] Its unique chemical structure, featuring flexible ether linkages and reactive amine functional groups, imparts desirable properties such as thermal stability, improved solubility, and processability to the resulting polymers. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its relevance to materials science and potential implications in drug discovery.

Chemical Structure and Identification

The structural formula of Resorcinol Bis(3-aminophenyl) Ether consists of a central resorcinol ring linked to two 3-aminophenyl groups via ether bonds.

Structural Formula:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3,3'-[1,3-phenylenebis(oxy)]dianiline |

| Synonyms | Resorcinol Bis(3-aminophenyl) Ether, this compound, APB |

| CAS Number | 10526-07-5[2][3] |

| Molecular Formula | C18H16N2O2[2] |

| Molecular Weight | 292.33 g/mol [2] |

Physicochemical Properties

Resorcinol Bis(3-aminophenyl) Ether is a solid at room temperature, with its appearance ranging from white to light yellow or orange crystalline powder.[1] A summary of its key physicochemical properties is presented below.

Table of Physicochemical Properties:

| Property | Value | Reference(s) |

| Appearance | White to Light yellow to Light orange powder to crystal | [1] |

| Melting Point | 107.0 to 109.0 °C | |

| Solubility | Insoluble in water, slightly soluble in methanol. | [2][4] |

| pKa | 4.29±0.10 (Predicted) | [2] |

| LogP | 3.6 | [5] |

| Density | 1.2±0.1 g/cm³ | [5] |

| Boiling Point | 479.9°C at 760 mmHg | [5] |

| Flash Point | 264.8±18.2 °C | [5] |

Experimental Protocols

Synthesis of Resorcinol Bis(3-aminophenyl) Ether

A common method for the synthesis of Resorcinol Bis(3-aminophenyl) Ether involves a two-step process starting from resorcinol and m-dinitrobenzene, followed by a reduction step. An alternative high-yield, one-step process involves the reaction of 1,3-difluorobenzene (B1663923) with the alkali metal salt of 3-aminophenol.

Protocol: Two-Step Synthesis via Nucleophilic Aromatic Substitution and Reduction

Step 1: Synthesis of 1,3-Bis(3-nitrophenoxy)benzene This step involves the nucleophilic aromatic substitution of a dinitro-substituted benzene (B151609) with resorcinol in the presence of a base.

-

Materials: Resorcinol, 1-chloro-3-nitrobenzene (B92001), potassium carbonate, N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol and a molar excess of 1-chloro-3-nitrobenzene in DMF.

-

Add potassium carbonate as a base.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 1,3-Bis(3-nitrophenoxy)benzene.

-

Step 2: Reduction to this compound The dinitro compound is then reduced to the corresponding diamine.

-

Materials: 1,3-Bis(3-nitrophenoxy)benzene, Palladium on activated carbon (Pd/C) catalyst, ethanol, hydrogen gas.

-

Procedure:

-

In a hydrogenation apparatus, dissolve the 1,3-Bis(3-nitrophenoxy)benzene in ethanol.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to yield Resorcinol Bis(3-aminophenyl) Ether.

-

Synthesis of Polyimides from Resorcinol Bis(3-aminophenyl) Ether

A conventional two-step synthesis is employed for preparing polyimides from this diamine.[6]

Protocol: Two-Step Polyimide Synthesis

Step 1: Poly(amic acid) Synthesis

-

Materials: Resorcinol Bis(3-aminophenyl) Ether, aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA), N,N-dimethylacetamide (DMAc).

-

Procedure:

-

In a dry, nitrogen-purged flask, dissolve a specific amount of Resorcinol Bis(3-aminophenyl) Ether in DMAc.

-

Gradually add an equimolar amount of the aromatic dianhydride to the stirred solution at room temperature.

-

Continue stirring for several hours to form a viscous poly(amic acid) solution.

-

Step 2: Thermal Imidization

-

Procedure:

-

Cast the poly(amic acid) solution onto a glass plate to form a thin film.

-

Heat the film in an oven under a controlled temperature program, typically with stepwise increases in temperature to a final temperature of around 300°C. This process removes the solvent and induces cyclodehydration to form the final polyimide film.

-

Applications

The primary application of Resorcinol Bis(3-aminophenyl) Ether is as a monomer for the synthesis of high-performance polyimides. These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[7]

Table of Applications and Resulting Polymer Properties:

| Application Area | Polymer Type | Key Properties | Reference(s) |

| Aerospace | Polyimide Composites | High thermal stability, lightweight, high strength-to-weight ratio | [7] |

| Electronics | Polyimide Films for Flexible Circuits, Insulators | Excellent dielectric properties, thermal stability, flexibility | [4] |

| Coatings | High-Performance Coatings | Chemical resistance, thermal stability | [2] |

Relevance to Drug Development

While Resorcinol Bis(3-aminophenyl) Ether itself is not a therapeutic agent, its core structural motifs, namely the resorcinol ether and aminophenoxy groups, are found in various biologically active molecules. This makes it a valuable scaffold for medicinal chemistry and drug discovery efforts.

Recent research has highlighted the importance of resorcinol ether-based structures in the development of small molecule inhibitors for immune checkpoints, such as the programmed cell death protein 1 (PD-1) and its ligand (PD-L1).[8][9] Inhibition of the PD-1/PD-L1 pathway is a clinically validated strategy in cancer immunotherapy. The flexible ether linkage and the potential for diverse substitutions on the phenyl rings of the resorcinol ether scaffold allow for the fine-tuning of binding affinity and pharmacokinetic properties of potential drug candidates.[8][9][10]

Furthermore, aminophenoxy moieties are present in compounds with a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[11][12] The amino group provides a site for further chemical modification, enabling the synthesis of libraries of compounds for biological screening.

Visualizations

Experimental Workflow: Polyimide Synthesis

The following diagram illustrates the typical two-step process for synthesizing polyimides from Resorcinol Bis(3-aminophenyl) Ether and an aromatic dianhydride.

Caption: Workflow for the two-step synthesis of polyimide films.

Signaling Pathway Relevance: PD-1/PD-L1 Inhibition

This diagram illustrates the conceptual inhibition of the PD-1/PD-L1 signaling pathway by small molecules containing resorcinol ether-like scaffolds.

Caption: Conceptual model of PD-1/PD-L1 pathway inhibition.

References

- 1. This compound | 10526-07-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. This compound CAS#: 10526-07-5 [chemicalbook.com]

- 3. Electronics materials,CAS#:53926-56-6,Resorcinol bis(3-aminophenyl) Ether,Resorcinol bis(3-aminophenyl) Ether [en.chemfish.com]

- 4. This compound | 10526-07-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 7. aidic.it [aidic.it]

- 8. Discovery of novel resorcinol biphenyl ether-based macrocyclic small molecules as PD-1/PD-L1 inhibitors with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Crystallography Study of Novel Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Activities of Aminophenoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on 1,3-Bis(3-aminophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 1,3-Bis(3-aminophenoxy)benzene, a diamine intermediate compound. It is utilized as a raw material in organic synthesis and as a monomer in the production of polymers such as polyimides and polyurethane coatings.[1][2]

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C18H16N2O2[2][3][4][5] |

| Molecular Weight | 292.33 g/mol [2][3][4][6] |

| CAS Number | 10526-07-5[2][3] |

| Appearance | White to light yellow to light orange powder/crystal[1] |

| Melting Point | 108 °C[2] |

| Boiling Point | 479.9 °C at 760 mmHg |

| Solubility | Slightly soluble in methanol, insoluble in water[1][2] |

Experimental Protocols and Visualizations

Detailed experimental protocols for specific applications, such as the synthesis of polyimides or polyurethane coatings, are beyond the scope of this document. Similarly, as this guide focuses on the intrinsic properties of a single chemical compound, signaling pathway diagrams are not applicable.

For researchers interested in the synthesis of this compound itself, a common method involves the hydrogenation of 1,3-bis(3-nitrophenoxy)benzene (B13770169) using a palladium-on-carbon catalyst.[3]

Below is a logical workflow representing the role of this compound as a monomer in polymerization.

Caption: Logical workflow of polymerization using this compound.

References

- 1. This compound | 10526-07-5 [chemicalbook.com]

- 2. This compound CAS#: 10526-07-5 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound (CAS 10526-07-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. cenmed.com [cenmed.com]

- 6. store.p212121.com [store.p212121.com]

Solubility Profile of 1,3-Bis(3-aminophenoxy)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(3-aminophenoxy)benzene (APB-133), a key monomer in the synthesis of high-performance polymers such as polyimides and polyamides. Understanding the solubility of APB-133 in various organic solvents is critical for its application in polymer synthesis, processing, and formulation development. This document consolidates available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solubility testing.

Introduction

This compound, also known by its acronym APB-133, is an aromatic diamine with the chemical formula C₁₈H₁₆N₂O₂. Its molecular structure, characterized by two aminophenoxy groups linked by a central benzene (B151609) ring, imparts a unique combination of flexibility and thermal stability to the polymers derived from it. The solubility of this monomer is a fundamental property that dictates its handling, reaction kinetics in polymerization processes, and the processability of the resulting polymers. While specific quantitative solubility data is not extensively published, qualitative information and the solubility of resulting polymers provide valuable insights.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10526-07-5 | [1] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [2] |

| Molecular Weight | 292.33 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 108 °C | [2] |

| Boiling Point | 479.9 °C at 760 mmHg | [2] |

Solubility of this compound in Organic Solvents

Direct, quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, based on its chemical structure and its use as a monomer for soluble polyimides, a qualitative and estimated solubility profile can be constructed. Aromatic diamines like APB-133 are generally expected to be soluble in polar aprotic solvents.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Qualitative/Estimated Solubility | Reference |

| Water | Protic | Insoluble | [3][4] |

| Methanol | Protic | Slightly Soluble | [3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Inferred from polymer solubility[5][6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Inferred from polymer solubility[5][6] |

| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | Soluble | Inferred from polymer solubility[5][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Inferred from polymer solubility[5][8] |

| Chloroform | Chlorinated | Likely Soluble | General for aromatic amines |

| Acetone | Ketone | Likely Soluble | General for aromatic amines |

| Tetrahydrofuran (THF) | Ether | Likely Soluble | Inferred from polymer solubility[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Filter the supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis (HPLC Method as an example):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (from HPLC) or absorbance (from UV-Vis) versus the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for experimental solubility determination.

Signaling Pathway for Solubility Prediction

While experimental determination is the gold standard, computational approaches can provide initial estimates of solubility. The following diagram illustrates a conceptual pathway for solubility prediction.

Caption: Conceptual pathway for computational solubility prediction.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is sparse, its chemical nature and the properties of its derived polymers strongly suggest good solubility in polar aprotic solvents. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided herein offers a reliable methodology. The presented workflows for experimental determination and computational prediction serve as valuable tools for guiding research and development efforts involving this important monomer.

References

Spectroscopic Profile of 1,3-Bis(3-aminophenoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile diamine monomer, 1,3-Bis(3-aminophenoxy)benzene (APB). Due to its unique structure, featuring ether linkages and amine functionalities, APB is a significant building block in the synthesis of high-performance polymers such as polyimides and polyamides. This document presents available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy data, along with the experimental protocols utilized for their acquisition.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is fundamental to interpreting its spectroscopic output. The molecule's symmetry, the electronic environment of its aromatic protons and carbons, and the characteristic vibrational modes of its functional groups (amines, ethers, and aromatic rings) all give rise to distinct signals in NMR and FTIR spectra.

thermal properties (Tg, Tm) of APB monomer

An In-depth Technical Guide to the Thermal Properties of 1,3-Bis(4-aminophenoxy)benzene (B160649) (APB) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of the 1,3-bis(4-aminophenoxy)benzene (APB) monomer, a crucial building block in the synthesis of high-performance polymers such as polyimides and polyamides. This document outlines its key thermal transition, presents a detailed experimental protocol for its characterization, and visualizes the analytical workflow.

Introduction to APB Monomer

1,3-Bis(4-aminophenoxy)benzene, often abbreviated as APB or TPER, is an aromatic ether diamine with the chemical formula C₁₈H₁₆N₂O₂.[1] Its structure, featuring flexible ether linkages and reactive amine functional groups, makes it a valuable monomer for creating polymers with excellent thermal stability, mechanical strength, and processability.[2][3] Understanding the thermal properties of the monomer itself is fundamental for controlling polymerization processes and predicting the characteristics of the resulting polymers.

Thermal Properties: Tₘ and T₉

The primary thermal transitions for any substance are the glass transition temperature (T₉) and the melting temperature (Tₘ).

-

Melting Temperature (Tₘ): This is the temperature at which a crystalline solid transitions into a liquid state.[4] As a crystalline small molecule, the APB monomer is characterized by a distinct melting point.

-

Glass Transition Temperature (T₉): This is a property of amorphous or semi-crystalline materials, representing the temperature range over which a rigid, glassy material becomes more rubbery or viscous.[5] A pure, crystalline small molecule like the APB monomer does not exhibit a glass transition; this property is relevant to the amorphous polymers synthesized from it.[6][7]

The melting point of the APB monomer has been reported by various suppliers and in scientific literature. A summary of these values is presented below.

Data Presentation: Thermal Properties of APB Monomer

| Thermal Property | Value (°C) | Source(s) |

| Melting Temperature (Tₘ) | 114 - 116 | [1] |

| 115 - 118 | [8] | |

| 115.0 - 119.0 | [9] |

Experimental Protocol: Determination of Tₘ by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of transition temperatures like melting points.[10][11]

Principle

In a DSC experiment, a sample and an inert reference are subjected to the same controlled temperature program.[12] When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic process). This creates a temperature difference between the sample and the reference, which is measured and converted into heat flow. The resulting plot of heat flow versus temperature reveals a peak, the apex of which is typically taken as the melting temperature for polymers, while the onset is used for small molecules.[13]

Detailed Methodology

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the high-purity APB monomer powder into a standard aluminum DSC pan.

-

Hermetically seal the pan using a sample press to ensure a closed system and prevent any loss of material during heating.

-

Prepare an identical, empty sealed pan to be used as the reference.

-

-

Instrument Setup (Typical Parameters):

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Purge Gas: Nitrogen, at a flow rate of 50 mL/min, to provide an inert atmosphere and prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 150 °C).[12]

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

-

Data Acquisition and Analysis:

-

The instrument's software will record the differential heat flow as a function of temperature.

-

The melting of the APB monomer will appear as an endothermic peak on the DSC thermogram.

-

Determine the Melting Temperature (Tₘ): For a pure crystalline substance, the Tₘ is determined from the onset temperature of the melting peak. However, the peak temperature is also commonly reported.[13]

-

Determine the Enthalpy of Fusion (ΔHₘ): The area under the melting peak is integrated to calculate the heat of fusion, which is the energy required to melt the sample.[12]

-

Mandatory Visualization

The following diagram illustrates the standard workflow for characterizing the thermal properties of the APB monomer using DSC.

References

- 1. echemi.com [echemi.com]

- 2. Synthesis and Characterization of Polyimides Derived from Novel 1,3-Bis(4-Aminophenoxy)Benzene | Scientific.Net [scientific.net]

- 3. www2.ictp.csic.es [www2.ictp.csic.es]

- 4. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.com]

- 5. Glass transition - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Bis(4-aMinophenoxy)benzene CAS#: 2479-46-1 [m.chemicalbook.com]

- 9. 1,3-Bis(4-aminophenoxy)benzene | 2479-46-1 | TCI AMERICA [tcichemicals.com]

- 10. tainstruments.com [tainstruments.com]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 13. s4science.at [s4science.at]

In-Depth Technical Guide: Health and Safety Datasheet for 1,3-Bis(3-aminophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) from a chemical supplier. Always refer to the supplier-provided SDS and follow all institutional and regulatory safety protocols when handling this chemical.

Chemical Identification and Physical Properties

1,3-Bis(3-aminophenoxy)benzene is an aromatic amine with the chemical formula C₁₈H₁₆N₂O₂. It is a solid at room temperature and is used as a monomer in the synthesis of polymers.

| Property | Value | Reference |

| CAS Number | 10526-07-5 | [1] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 292.33 g/mol | [1] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Slight solubility in methanol, insoluble in water. | |

| Density | Not available | |

| Vapor Pressure | Not available |

Hazard Identification and GHS Classification

This compound is classified as harmful under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | GHS07 | Warning |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | GHS07 | Warning |

Data compiled from multiple Safety Data Sheets.[1][2]

Globally Harmonized System (GHS) of Classification and Labelling

The GHS is an internationally agreed-upon system, created to replace the various classification and labeling standards used in different countries. The system provides a logical and comprehensive approach to defining health, physical, and environmental hazards of chemicals, and communicating this information through standardized labels and Safety Data Sheets.

Caption: Workflow for GHS classification and hazard communication.

Toxicological Information

Acute Toxicity

The substance is classified as harmful by oral, dermal, and inhalation routes of exposure.[1][2] The specific LD50 (oral, dermal) and LC50 (inhalation) values are not specified in the available literature.

Skin Corrosion/Irritation

Specific skin irritation studies for this compound were not found. However, as a general precaution, direct skin contact should be avoided.

Serious Eye Damage/Irritation

Specific eye irritation studies for this compound are not available. Chemicals of this nature have the potential to cause eye irritation.

Respiratory or Skin Sensitization

Data on the potential for respiratory or skin sensitization is not available.

Germ Cell Mutagenicity

No specific mutagenicity data (e.g., Ames test) for this compound was found in the reviewed literature. However, some aromatic amines are known to be mutagenic.[8][9][10]

Carcinogenicity

There is no data available on the carcinogenic potential of this compound.

Reproductive Toxicity

Information on the reproductive toxicity of this compound is not available.

Specific Target Organ Toxicity (Single and Repeated Exposure)

Data on specific target organ toxicity for single or repeated exposure is not available.

Experimental Protocols for Hazard Assessment

While specific experimental reports for this compound are not publicly accessible, the following are detailed descriptions of the standard OECD guidelines that would be employed to determine the acute toxicity, skin, and eye irritation potential.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.[11]

-

Principle: A single dose of the substance is administered orally to a group of animals (typically three females) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The presence or absence of mortality in this initial group determines the next step.

-

Procedure:

-

Animal Selection: Healthy, young adult rodents (usually rats) of a single sex are used.

-

Fasting: Animals are fasted overnight before dosing.

-

Dose Administration: The test substance is administered by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Stepwise Progression: Based on the outcome of the first group, the test may be stopped, or additional groups of three animals are dosed at the same, a lower, or a higher dose level.

-

-

Data Analysis: The results allow for the classification of the substance into one of the GHS acute toxicity categories.

Caption: Simplified workflow for OECD 423 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to the skin of a single animal in a stepwise manner. The degree of irritation or corrosion is evaluated at specific intervals.

-

Procedure:

-

Animal Selection: A single healthy young adult albino rabbit is typically used for the initial test.

-

Preparation: The fur is clipped from the dorsal area of the trunk.

-

Application: 0.5 g of the solid substance, moistened with a small amount of a suitable vehicle, is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Confirmatory Testing: If a corrosive effect is not observed in the initial animal, the response is confirmed in up to two additional animals.

-

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal. Based on these scores, the substance is classified according to its irritation potential.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline provides a method for determining the potential of a substance to cause eye irritation or corrosion.[12]

-

Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal. The other eye serves as a control. The eyes are examined for ocular reactions.

-

Procedure:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.[12]

-

Application: A single dose of 0.1 g of the solid is instilled into the conjunctival sac of one eye.[12]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctivae are scored for any lesions.[12]

-

Confirmatory Testing: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed in up to two additional animals.[12]

-

-

Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.[12]

Ecotoxicological Information

Specific ecotoxicological data for this compound, including its effects on aquatic life, persistence and degradability, and bioaccumulative potential, were not found in the reviewed literature. As a general principle for chemicals with limited data, release to the environment should be avoided.

Standard Ecotoxicological Testing Protocols

Should testing be required, the following OECD guidelines would be relevant:

-

Toxicity to Fish: OECD Test Guideline 203 (Fish, Acute Toxicity Test)

-

Toxicity to Daphnia: OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test)

-

Toxicity to Algae: OECD Test Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test)

-

Ready Biodegradability: OECD Test Guideline 301 (Ready Biodegradability)

-

Bioaccumulation Potential: OECD Test Guideline 107 or 117 (Partition Coefficient n-octanol/water)

Handling, Storage, and Personal Protective Equipment (PPE)

Handling

Storage

-

Store in a cool, dark, and well-ventilated place.

-

Keep container tightly closed.

-

Incompatible with oxidizing agents.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is crucial to minimize exposure risk.

Caption: Decision-making process for selecting appropriate PPE.

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter. Work in a chemical fume hood whenever possible.

First-Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

-

If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse. Call a poison center or doctor if you feel unwell.[1][2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: No specific data available.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, and national regulations.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. The genotoxicity of aromatic amines in primary hepatocytes isolated from C57BL/6 and DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to High-Purity 1,3-Bis(3-aminophenoxy)benzene for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1,3-Bis(3-aminophenoxy)benzene (APB), a specialized aromatic diamine. It covers commercial suppliers of high-purity grades, detailed experimental protocols for its synthesis, and its applications, particularly in the development of high-performance polymers.

Introduction to this compound (CAS: 10526-07-5)

This compound, also known by the synonym Resorcinol Bis(3-aminophenyl) Ether, is an aromatic diamine monomer with the chemical formula C18H16N2O2 and a molecular weight of 292.33 g/mol .[1][2] Its structure, featuring two aminophenoxy groups linked by a central benzene (B151609) ring, imparts exceptional thermal stability, mechanical strength, and chemical resistance to the polymers derived from it.[3]

Primarily, APB serves as a crucial building block in the synthesis of high-performance polymers, most notably polyimides and advanced epoxy resins.[3] These materials are indispensable in industries requiring robust performance under extreme conditions, such as aerospace, electronics, and automotive manufacturing.[3] Its applications include the production of flexible printed circuit boards, high-temperature aerospace components, advanced composites, and protective coatings.[3][4] While its primary use is in materials science, its structural motif makes it a person of interest as an intermediate for organic synthesis in various research fields.[5]

Physical and Chemical Properties:

-

Appearance : White to light yellow or light orange crystalline powder.[6]

-

Melting Point : Approximately 108-109°C.[7]

-

Boiling Point : ~479.9°C at 760 mmHg.[7]

-

Solubility : Slightly soluble in methanol (B129727) and insoluble in water.[5]

-

Purity : Commercially available in grades typically exceeding 98%, with some suppliers offering up to 99% purity.[6][8]

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound in grades suitable for research and industrial applications. High-purity grades, often determined by HPLC, are critical for polymerization reactions where monomer quality directly impacts the final properties of the material.

| Supplier/Distributor | Purity Specification | Available Quantities | Notes |

| Tokyo Chemical Industry (TCI) | >98.0% (HPLC, T)[6] | 5 g, 25 g[1][9] | A primary manufacturer. |

| Fisher Scientific | ≥98.0% (HPLC, T)[1][9] | 5 g, 25 g[1][9] | Distributor for TCI America. |

| Sigma-Aldrich | 98%[7][10] | Varies | Lists products from partners like ChemScene and Leyan. |

| Echemi | Industrial Grade / 99%[8] | Metric Ton (MT) scale[8] | Platform with multiple listings from various manufacturers. |

| Parchem | Not specified | Bulk quantities | Specialty chemical supplier.[11] |

| Elex Biotech LLC | Not specified | 5 g | Marketed for epoxy curing and polyimides.[12] |

| P212121 Store | >96.0%[13] | 1 g, 5 g, 10 g, 25 g[13] | Research chemicals supplier. |

| ChemicalBook | Not specified | Varies | Lists numerous Chinese suppliers.[5] |

Experimental Protocols

The quality of APB is paramount for its applications. Below is a detailed protocol for its synthesis based on published methods, providing a route to high-purity material.

This protocol describes the synthesis of APB from its dinitro precursor, 1,3-bis(3-nitrophenoxy)benzene (B13770169). This method is effective for producing high-purity, crystalline APB.[2]

Workflow for APB Synthesis

Caption: Workflow for the synthesis of high-purity this compound.

Materials and Equipment:

-

1,3-bis(3-nitrophenoxy)benzene (106 g)

-

5% Palladium on carbon (Pd/C), 50% water wet (1.4 g)

-

Ethanol (750 g)

-

2L hydrogenation reactor

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization vessel with overhead stirring

-

Vacuum oven

Procedure:

-

Reactor Charging : In a 2L hydrogenation reactor, add the intermediate 1,3-bis(3-nitrophenoxy)benzene (106 g), 5% palladium on carbon (1.4 g, 50% water wet), and ethanol (750 g).[2]

-

Inerting and Hydrogenation : Seal the reactor. Purge the system three times with nitrogen to remove oxygen, followed by three purges with hydrogen.[2]

-

Reaction : Pressurize the reactor with hydrogen to 2 MPa. Heat the mixture and maintain it for 8 hours to complete the reduction.[2]

-

Catalyst Removal : After the reaction is complete, cool the reactor to room temperature. Filter the reaction mixture to remove the palladium on carbon catalyst.[2]

-

Concentration : Concentrate the filtrate using a rotary evaporator to remove approximately 80% of the ethanol.[2]

-

Crystallization : Cool the concentrated solution to 20°C and stir for 30 minutes to induce crystallization of the product.[2]

-

Isolation : Filter the resulting slurry and wash the collected white crystals 2-3 times with cold water to remove any residual impurities.[2]

-

Drying : Dry the product in a vacuum oven at 60°C to yield the final this compound. The expected yield is approximately 82.7 g (94%) with a purity of 99.2% as determined by HPLC.[2]

Applications in Research and Drug Development

While the primary application of APB is as a monomer, its structure is relevant to researchers in medicinal chemistry and drug development as a scaffold or intermediate.

APB is a key monomer for producing polyimides, a class of polymers known for their exceptional thermal and chemical stability.[5] The general process involves a polycondensation reaction between a diamine (like APB) and a dianhydride.

General Polyimide Synthesis Workflow

Caption: Generalized workflow for the synthesis of polyimides using APB as a monomer.

These polymers are used in applications from flexible electronics to membranes for fuel cells.[3][14]

The bis(phenoxy)benzene core is a rigid and well-defined scaffold. While APB itself is not a drug, structurally related compounds have been investigated as potential therapeutic agents. For example, research into novel antimalarial ligands has explored derivatives of 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene, which share a similar structural backbone.[15] These studies aim to develop agents that can interact with parasite DNA G-quadruplexes.[15] This highlights the potential for the core structure of APB to be used as a starting point for designing new molecular entities in drug discovery programs.

Conclusion

This compound is a high-value chemical intermediate essential for the production of advanced materials. For researchers and scientists, access to high-purity grades from reliable commercial suppliers is critical for achieving desired material properties and reproducible results. The synthesis protocol provided herein offers a pathway to producing this monomer with high purity and yield. Its established role in polymer science, coupled with the potential of its core structure in medicinal chemistry, ensures that APB will remain a compound of significant interest to the scientific community.

References

- 1. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. datahorizzonresearch.com [datahorizzonresearch.com]

- 4. specialchem.com [specialchem.com]

- 5. This compound | 10526-07-5 [chemicalbook.com]

- 6. This compound | 10526-07-5 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 10526-07-5 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. This compound | 10526-07-5 [sigmaaldrich.com]

- 11. parchem.com [parchem.com]

- 12. This compound | Elex Biotech LLC [elexbiotech.com]

- 13. store.p212121.com [store.p212121.com]

- 14. op.niscpr.res.in [op.niscpr.res.in]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Performance Polyimides from 1,3-Bis(3-aminophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction